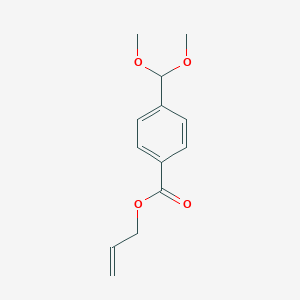
Tetrakis(dimethylsilylpropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(dimethylsilane) is a chemical compound known for its unique structure and properties It is a member of the organosilicon family, which are compounds containing carbon-silicon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(dimethylsilane) typically involves the reaction of silane precursors with appropriate organic compounds under controlled conditions. One common method is the hydrosilylation process, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst . This reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(dimethylsilane) may involve large-scale hydrosilylation processes using specialized reactors and catalysts. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(dimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more of the dimethylsilane groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(dimethylsilane) has several applications in scientific research:
Materials Science: It is used in the development of advanced materials, including coatings and composites, due to its ability to form stable, self-assembled monolayers.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism by which [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(dimethylsilane) exerts its effects involves its ability to form stable bonds with various substrates. The silicon atoms in the compound can interact with other molecules through covalent bonding, hydrogen bonding, and Van der Waals interactions. These interactions enable the compound to modify surface properties, enhance material stability, and facilitate the formation of complex structures .
Comparison with Similar Compounds
Similar Compounds
Oxybis(propane-3,1,2-triyl)tetrakis(4-phenylbutanoate): This compound has a similar structure but different functional groups, leading to distinct properties and applications.
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with a different arrangement of silicon and carbon atoms, used in various industrial applications.
Uniqueness
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(dimethylsilane) is unique due to its specific arrangement of silicon and carbon atoms, which imparts distinct chemical and physical properties. Its ability to form stable, self-assembled monolayers and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C20H48Si5 |
|---|---|
Molecular Weight |
429.0 g/mol |
InChI |
InChI=1S/C20H48Si5/c1-21(2)13-9-17-25(18-10-14-22(3)4,19-11-15-23(5)6)20-12-16-24(7)8/h9-20H2,1-8H3 |
InChI Key |
HXWUFBXCUYWRCK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CCC[Si](CCC[Si](C)C)(CCC[Si](C)C)CCC[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


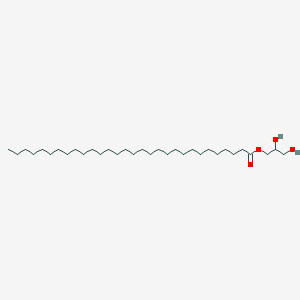
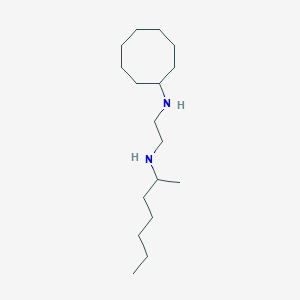
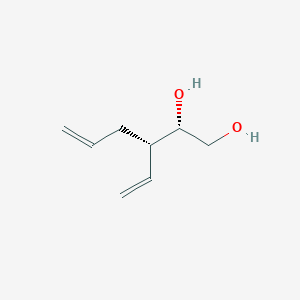
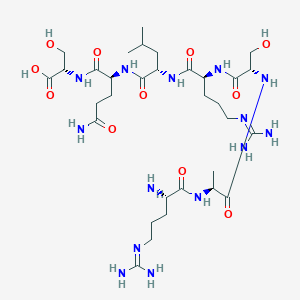
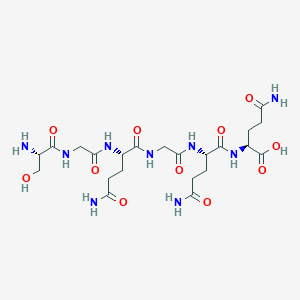
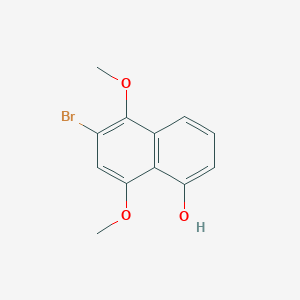
![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
![(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine](/img/structure/B12579632.png)
![1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone](/img/structure/B12579638.png)
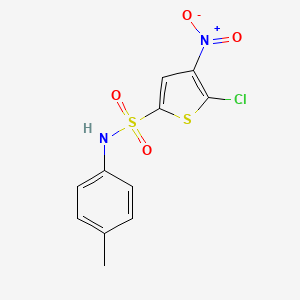
![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)

![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
